molecular formula C26H26N2O2 B11350495 2-(4-ethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide

2-(4-ethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide

Cat. No.: B11350495
M. Wt: 398.5 g/mol
InChI Key: VAHVILNJBOUIKB-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide is a complex organic compound that features a combination of phenoxy, indole, and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-ethylphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Indole Derivative Formation: The next step involves the synthesis of the indole derivative through a Fischer indole synthesis or other suitable methods.

    Coupling Reaction: The final step involves coupling the phenoxy intermediate with the indole derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy and indole groups can be oxidized under suitable conditions.

    Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy and indole groups.

    Reduction: Reduced forms of the acetamide and phenoxy groups.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(4-ethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The phenoxy group may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide: Lacks the ethyl group on the phenoxy moiety.

    2-(4-methoxyphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide: Contains a methoxy group instead of an ethyl group.

    2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide: Contains a chlorine atom instead of an ethyl group.

Uniqueness

2-(4-ethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide is unique due to the presence of the ethyl group on the phenoxy moiety, which may influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide

InChI

InChI=1S/C26H26N2O2/c1-2-19-12-14-21(15-13-19)30-18-26(29)28-16-23(20-8-4-3-5-9-20)24-17-27-25-11-7-6-10-22(24)25/h3-15,17,23,27H,2,16,18H2,1H3,(H,28,29)

InChI Key

VAHVILNJBOUIKB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CC=C2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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